molecular formula C10H10F4O3S B1299253 2,2,3,3-Tetrafluoropropyl p-toluenesulfonate CAS No. 786-31-2

2,2,3,3-Tetrafluoropropyl p-toluenesulfonate

Cat. No.: B1299253
CAS No.: 786-31-2
M. Wt: 286.25 g/mol
InChI Key: IMDNPHAMGJIKNV-UHFFFAOYSA-N
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Description

2,2,3,3-Tetrafluoropropyl p-toluenesulfonate is a useful research compound. Its molecular formula is C10H10F4O3S and its molecular weight is 286.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Fluoro-β-amino Acrylaldehydes

2,2,3,3-Tetrafluoropropyl p-toluenesulfonate is used in the synthesis of (Z)-α-fluoro-β-amino acrylaldehydes, which are obtained by reacting with primary or secondary amines. This method is efficient, offering a straightforward route to these compounds in good to excellent yields (Funabiki et al., 1994).

Generation of Difluoro-1-alkenes

Another significant application is in the synthesis of disubstituted 1,1-difluoro-1-alkenes. Here, 2,2,2-Trifluoroethyl p-toluenesulfonate undergoes a reaction to produce difluorovinylboranes, which are then used to couple with aryl iodides, yielding difluoro-1-alkenes in good yields (Ichikawa et al., 1991).

Polymer-Supported Catalysis

Poly(4-vinylpyridinium) p-toluenesulfonate serves as an immobilized catalyst for the hydrolysis of tetrahydropyranyl ethers. This approach is noted for its mildness, efficiency, and convenience, producing the desired products in good to excellent yields and purity (Li & Ganesan, 1998).

Synthesis of Difluorovinyl Carbonyl Compounds

In a related synthesis, 2,2,2-Trifluoroethyl p-toluenesulfonate reacts with butyllithium and trialkylboranes to generate difluorovinylboranes, which then react with acyl chlorides or chloroformates to afford difluorovinyl carbonyl compounds (Ichikawa et al., 1992).

Radiofluorination Applications

Tetrabutylammonium p-toluenesulfonate is utilized in aliphatic radiofluorination of labeling precursors for radiotracer preparation. This method is advantageous due to its operational convenience and compatibility with various automated synthesizers (Orlovskaya et al., 2020).

Electrode Modification

The use of tetraethylammonium p-toluenesulfonate in the electrodeposition of polybenzo[c]thiophene from solution leads to the formation of compact, smooth films on electrodes. This method is noted for its lower overpotentials and reduced film inhomogeneity issues (Higgins et al., 1996).

Properties

IUPAC Name

2,2,3,3-tetrafluoropropyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F4O3S/c1-7-2-4-8(5-3-7)18(15,16)17-6-10(13,14)9(11)12/h2-5,9H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMDNPHAMGJIKNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(C(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10366184
Record name 2,2,3,3-tetrafluoropropyl p-toluenesulfonate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

786-31-2
Record name 2,2,3,3-tetrafluoropropyl p-toluenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10366184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 786-31-2
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Synthesis routes and methods I

Procedure details

406 grams of (3.08 mo) 2,2,3,3-tetrafluoropropanol, 613 gm (3.22 mol) tosyl chloride, and 1200 ml water were heated to 50° C. with mechanical stirring. Sodium hydroxide (139.7 gm, 3.5 ml) in 560 ml water was added at a rate such that the temperature remained less than 65° C. After the addition was completed, the mixture was stirred at 50° C. until the pH of the aqueous phase was 6. The mixture was cooled and extracted with 1.5 liters methylene chloride. The organic layer was washed twice with 200 ml aqueous ammonia, 350 ml water, dried with magnesium sulfate, and distilled to give 697.2 gm (79%) viscous oil.
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79%

Synthesis routes and methods II

Procedure details

Until HCFC-225cc becomes available in commercial quantities, HCFC-225cc may be prepared by a standard and well-known organic synthesis technique. For example, 1,1-dichloro-1,2,2,3,3-pentafluoropropane may be prepared by reacting 2,2,3,3-tetrafluoro-1-propanol and p-toluenesulfonate chloride to form 2,2,3,3-tetrafluoropropyl-p-toluenesulfonate. Next, the 2,2,3,3-tetrafluoropropyl-p-toluenesulfonate is reacted with potassium fluoride in N-methylpyrrolidone to form 1,1,2,2,3-pentafluoropropane. Then, the 1,1,2,2,3-pentafluoropropane is reacted with chlorine to form 1,1-dichloro-1,2,2,3,3-pentafluoropropane.
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Synthesis routes and methods III

Procedure details

Until HCFC-225cb becomes available in commercial quantities, HCFC-225cb may be prepared by a standard and well-known organic systhesis technique. For example, to prepare 1,3-dichloro-1,1,2,2,3-pentafluoropropane, 2,2,3,3-tetrafluoropropanol, tosyl chloride, and water are reacted together to form 2,2,3,3-tetrafluoropropyl p-toluenesulfonate. Then, N-methylpyrrolidone, potassium fluoride, and the 2,2,3,3-tetrafluoropropyl p-toluenesulfonate are reacted together to form 1,1,2,2,3-pentafluoropropane. Then, chlorine and the 1,1,2,2,3-pentafluoropropane are reacted to form 1,1,3-trichloro-1,2,2,3,2-pentafluoropropane. Finally, isopropanol and the 1,1,3-trichloro-1,2,2,3,2-pentafluoropropane are reacted to form 1,3-dichloro-1,1,2,2,3-pentafluoropropane. A detailed synthesis is set forth below.
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Synthesis routes and methods IV

Procedure details

For example, to prepare 1,3-dichloro-1,1,2,2,3-pentafluoropropane, 2,2,3,3-tetrafluoropropanol, tosyl chloride, and water are reacted together to form 2,2,3,3-tetrafluoropropyl p-toluenesulfonate. Then, N-methylpyrrolidone, potassium fluoride, and the 2,2,3,3-tetrafluoropropyl p-toluenesulfonate are reacted together to form 1,1,2,2,3-pentafluoropropane. Then, chlorine and the 1,1,2,2,3-pentafluoropropane are reacted to form 1,1,3-trichloro-1,2,2,3,3-pentafluoropropane. Finally, isopropanol and the 1,1,3-trichloro-1,2,2,3,3-pentafluoropropane are reacted to form 1,3-dichloro-1,1,2,2,3-pentafluoropropane.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary use of 2,2,3,3-Tetrafluoropropyl p-toluenesulfonate in the context of this research?

A1: In this research, this compound serves as a precursor to a key reactive intermediate. Upon dehydrofluorination, it transforms into 2,3,3-trifluoro-1-propenyl p-toluenesulfonate []. This intermediate is then used to synthesize a series of (Z)-α-fluoro-β-amino acrylaldehydes, which are valuable building blocks in organic synthesis.

Q2: What is significant about the reaction of 2,3,3-trifluoro-1-propenyl p-toluenesulfonate with amines?

A2: The research highlights the efficiency and versatility of using 2,3,3-trifluoro-1-propenyl p-toluenesulfonate (derived from this compound) to react with a variety of primary and secondary amines. This reaction, facilitated by fluoride ion and triethylamine, offers a practical approach to synthesizing (Z)-α-fluoro-β-amino acrylaldehydes with high stereoselectivity, favoring the (Z)-isomer []. This method provides a valuable tool for accessing these compounds, expanding their potential applications in various fields.

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